4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-6-11-20-21(16(15)2)26-23(29-20)27(14-19-5-3-4-12-25-19)22(28)18-9-7-17(13-24)8-10-18/h3-12H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVBFQRYBTNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 4,5-dimethyl-2-aminobenzenethiol with a suitable nitrile.
Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where pyridin-2-ylmethyl chloride reacts with the benzothiazole derivative.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide and pyridine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides or pyridine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the areas of oncology and microbiology .
Anticancer Activity
- Mechanism of Action :
- Case Studies :
- In vitro Studies :
Antimicrobial Activity
- Broad-Spectrum Activity :
- Combination Therapy :
- Case Studies :
Anticancer Activity Summary
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound | HepG2 | 0.25 |
| Benzothiazole Derivative | MCF7 | TBD |
| Benzothiazole Derivative | A549 | TBD |
Antimicrobial Activity Summary
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9 |
| Other Derivatives | Varies | Up to 10.5 |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyano group and the benzothiazole ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide with structurally related compounds from the evidence, focusing on key structural features, physicochemical properties, and reported bioactivity:
Key Structural and Functional Insights:
Core Scaffold Differences :
- The target compound’s benzamide core distinguishes it from acetamide-based analogs like GSK1570606A . Benzamide derivatives often exhibit enhanced metabolic stability compared to acetamides due to reduced susceptibility to enzymatic hydrolysis.
- The 4,5-dimethylbenzo[d]thiazole moiety in the target compound contrasts with simpler thiazole rings in analogs (e.g., 4d, 4g). The fused benzothiazole system may improve π-π stacking interactions in target binding .
The cyano group at the benzamide’s para position is a strong electron-withdrawing group, which may influence electronic distribution and binding affinity compared to chloro (4d, CDD-815202) or nitro (CDD-815202) substituents .
Bioactivity Implications :
- Compounds with pyridinyl-thiazole motifs (e.g., GSK1570606A) are frequently explored as kinase inhibitors, suggesting the target compound could share similar mechanisms .
- The lack of explicit bioactivity data for the target compound underscores the need for enzymatic or cellular assays to evaluate its potency against relevant targets (e.g., kinases, microbial enzymes).
Biological Activity
The compound 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a member of the benzothiazole and benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data tables and research findings.
Biological Activity Overview
Research indicates that compounds similar to 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit significant biological activities. Key areas of interest include:
- Antitumor Activity : Various studies have demonstrated the ability of benzothiazole derivatives to inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
The antitumor activity is primarily attributed to the compound's ability to bind to DNA, inhibiting DNA-dependent enzymes and preventing cell division. This mechanism is crucial in targeting rapidly dividing cancer cells.
Case Studies
- Study on Lung Cancer Cell Lines :
- Cell Lines Tested : A549, HCC827, NCI-H358.
- Methodology : MTS cytotoxicity and BrdU proliferation assays were employed to evaluate the effectiveness of the compound.
- Findings : The compound exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines, indicating potent antitumor activity (Table 1).
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 2.12 | 2D |
| HCC827 | 5.13 | 2D |
| NCI-H358 | 0.85 | 2D |
| A549 | 6.75 | 3D |
| HCC827 | 20.46 | 3D |
Table 1: IC50 values of the compound against various lung cancer cell lines.
Efficacy Against Microorganisms
Research has indicated that derivatives of benzothiazole possess antimicrobial properties. The compound was tested against several bacterial strains with notable results.
Case Study Data
- Antimicrobial Testing :
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Results : The compound demonstrated significant inhibition zones in agar diffusion assays.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Table 2: Antimicrobial activity measured by inhibition zones.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step procedures, including:
- Step 1 : Formation of the benzothiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions.
- Step 2 : Introduction of the pyridinylmethyl group via alkylation or reductive amination.
- Step 3 : Coupling of the benzamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Essential Methods :
- NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., 4,5-dimethylbenzothiazole vs. positional isomers) using ¹H/¹³C NMR.
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~415.5 g/mol) and detect impurities.
- HPLC-PDA : Assess purity (>95% recommended for biological assays).
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL in analogous benzothiazole-benzamide hybrids.
- Anticancer Potential : IC₅₀ values of 10–50 µM in breast (MCF-7) and lung (A549) cancer cell lines, likely via kinase inhibition or apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?
- Strategy :
- Core Modifications : Replace the 4-cyano group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to alter electronic profiles.
- Side-Chain Variations : Test alternative heterocycles (e.g., morpholine instead of pyridine) to enhance solubility or target affinity.
- Validation : Use in silico docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or tubulin, followed by enzymatic assays .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers.
- Impurity Effects : Re-synthesize the compound under controlled conditions and re-test.
Q. What strategies mitigate low aqueous solubility during in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups at the benzamide moiety.
- Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers to enhance bioavailability.
- Validation : Use dynamic light scattering (DLS) for particle size analysis and in vivo PK/PD profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
